molecular formula C15H18FN3O3 B2477642 N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1706084-04-9

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2477642
CAS No.: 1706084-04-9
M. Wt: 307.325
InChI Key: RRIQVRAJFCYABE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole-carboxamide derivative characterized by a fluorinated aromatic ring and dual methoxy substituents. Its structure features:

  • A 3-fluorophenyl group attached to a methoxyethyl side chain.
  • A 3-methoxy-1-methylpyrazole core linked to a carboxamide moiety.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3/c1-19-9-12(15(18-19)22-3)14(20)17-8-13(21-2)10-5-4-6-11(16)7-10/h4-7,9,13H,8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIQVRAJFCYABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring system substituted with a methoxy group and a fluorophenyl moiety. Its structure can be represented as follows:

Chemical Structure C15H18FN3O3\text{Chemical Structure }\quad \text{C}_{15}\text{H}_{18}\text{F}\text{N}_3\text{O}_3

This structure contributes to its unique interactions with biological targets, influencing its pharmacological profile.

1. Anti-inflammatory Activity

Research indicates that compounds with similar pyrazole structures exhibit significant anti-inflammatory properties. For instance, derivatives have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. The compound's mechanism likely involves inhibition of the NF-κB signaling pathway, which is pivotal in inflammatory responses .

2. Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives can possess antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for related compounds were reported around 250 μg/mL, indicating moderate efficacy against these pathogens .

3. Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar pyrazole derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo. For example, certain derivatives showed IC50 values in the low micromolar range against cancer cell lines, indicating promising anticancer properties .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).
  • Modulation of Cell Signaling : The compound may modulate key signaling pathways, including MAPK and PI3K/Akt pathways, which are crucial in cell proliferation and survival .

Case Studies

Several studies have explored the biological effects of related compounds:

Case Study 1: Anti-inflammatory Effects

A study published in MDPI evaluated the anti-inflammatory effects of pyrazole derivatives in animal models. The results indicated a significant reduction in paw edema after administration of the compound, correlating with decreased levels of inflammatory mediators .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of various pyrazole derivatives was assessed against clinical isolates. The findings revealed that certain compounds exhibited potent antibacterial activity, leading to further exploration for therapeutic applications in infectious diseases .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs are identified in the evidence, with key differences outlined below:

Compound Core Structure Key Substituents Molecular Weight Reported Activity
Target Compound Pyrazole-carboxamide 3-Fluorophenyl, dual methoxy groups ~350–400 (estimated) Not explicitly stated (inferred: kinase modulation)
Example 53 () Pyrazolo[3,4-d]pyrimidine 5-Fluoro-3-(3-fluorophenyl)chromenone 589.1 Kinase inhibition (e.g., PI3K/mTOR pathways)
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-... () Pyrazole-carboxamide Chlorophenyl, dichlorophenyl ~450–500 (estimated) Cannabinoid receptor modulation
Goxalapladib () 1,8-Naphthyridine-acetamide Trifluoromethyl, difluorophenyl 718.80 Atherosclerosis (Lp-PLA2 inhibition)

Key Observations :

  • Fluorine vs.
  • Core Heterocycles : Pyrazole-carboxamide (target) vs. pyrazolo-pyrimidine () or naphthyridine (). Pyrazolo-pyrimidine cores in improve kinase selectivity due to planar aromaticity, whereas the naphthyridine in Goxalapladib enables binding to phospholipase enzymes .
  • Methoxy Groups: The dual methoxy groups in the target compound may enhance solubility compared to ’s chromenone-based analog, which has a higher molecular weight (589.1) and melting point (175–178°C) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Example 53 () Goxalapladib ()
Molecular Weight ~350–400 589.1 718.80
Melting Point Not reported 175–178°C Not reported
Solubility Moderate (methoxy groups) Low (chromenone core) Low (bulky trifluoromethyl)
LogP ~2.5–3.5 (estimated) ~4.0–5.0 ~6.0–7.0

Implications :

  • The target compound’s lower molecular weight and methoxy substituents suggest favorable oral bioavailability compared to and analogs.
  • Goxalapladib’s high LogP (6.0–7.0) correlates with prolonged half-life but requires formulation optimization .

Pharmacological and Mechanistic Insights

  • Target Compound : Likely inhibits kinases (e.g., JAK or MAPK) via carboxamide interactions with ATP-binding pockets, similar to pyrazolo-pyrimidine derivatives in .
  • Compound: Chlorinated substituents may shift activity toward G-protein-coupled receptors (e.g., cannabinoid receptors), as seen in structurally related pyrazole-carboxamides .
  • Goxalapladib : Demonstrates how trifluoromethyl and biphenyl groups enhance target specificity for Lp-PLA2, a mechanism distinct from the kinase-focused fluorophenyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.